molecular formula C10H16O3 B14370360 1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid CAS No. 93913-09-8

1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B14370360
CAS No.: 93913-09-8
M. Wt: 184.23 g/mol
InChI Key: IPQVLSMWHGNIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydroxy group, a prop-1-en-2-yl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be achieved through several routes. One common method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at room temperature to 60°C and under atmospheric pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The prop-1-en-2-yl group may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

1-Hydroxy-4-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

CAS No.

93913-09-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-7(2)8-3-5-10(13,6-4-8)9(11)12/h8,13H,1,3-6H2,2H3,(H,11,12)

InChI Key

IPQVLSMWHGNIOO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.